![molecular formula C17H14N2O4S B6581709 N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1210357-44-0](/img/structure/B6581709.png)
N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Description
- Thiophene : A five-membered heterocyclic ring containing a sulfur atom at position 1. Thiophene derivatives have significant applications in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular formula of N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is C~17~H~14~N~3~O~2~S~1~ . Its molecular weight is approximately 327 g/mol . The compound’s structure includes the thiophene, oxazole, and benzodioxine moieties. Further characterization using techniques like NMR, IR, and mass spectrometry would provide additional insights .
Physical And Chemical Properties Analysis
Scientific Research Applications
Crystallography
The compound has been studied in the field of crystallography . The crystal structure of the compound was determined using X-ray diffraction techniques . The compound crystallizes in the monoclinic system with space group P2_1 .
Synthetic Chemistry
The compound can be synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . This method is highly regioselective and allows for the preparation of 3,5-disubstituted isoxazoles .
Acetylcholinesterase Inhibition
The compound has been evaluated as an inhibitor of acetylcholinesterase (AChE) . AChE is a key enzyme involved in the termination of nerve impulse transmission at cholinergic synapses. Inhibition of AChE is a common treatment for early stages of Alzheimer’s disease .
Drug Design
The compound has been used in the design of new drugs . The structure of the compound was used for de-novo design to find new candidates that act as inhibitors of AChE .
Bioinformatics
The compound has been studied using bioinformatic design as an acetylcholinesterase inhibitor . Molecular docking models of the ligand-AChE complexes suggest that the compound is located on the periphery of the AChE active site .
Natural Products Chemistry
Isoxazole rings, such as the one present in this compound, are found in natural products like ibotonic acid, an active constituent of the psychotropic fly agaric mushroom Amanita muscaria . These compounds act as ionotropic and metabotropic (G-protein linked) glutamate receptor subtypes .
properties
IUPAC Name |
N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c20-17(15-10-21-12-4-1-2-5-13(12)22-15)18-9-11-8-14(23-19-11)16-6-3-7-24-16/h1-8,15H,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOQVQZJXOFGTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide |
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